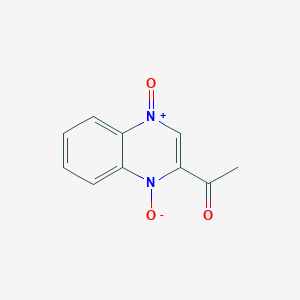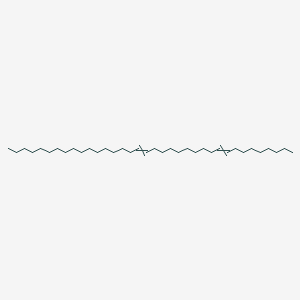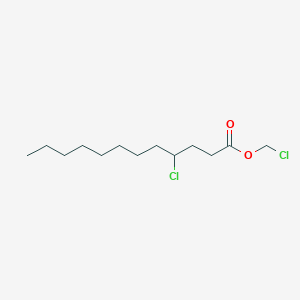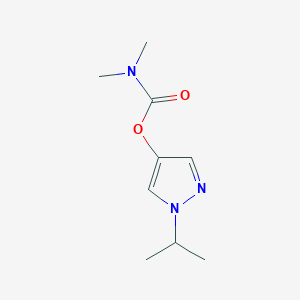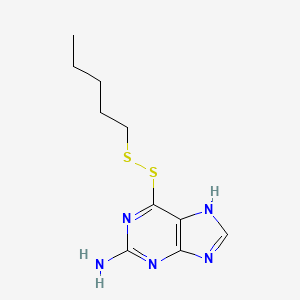![molecular formula C28H40N4O8 B14428761 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid CAS No. 81142-50-9](/img/structure/B14428761.png)
3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carbamimidoyl, phenoxy, cyclohexyl, methoxy, benzenecarboximidamide, and hydroxypropanoic acid, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid involves multiple steps, each requiring specific reaction conditions:
Formation of 3-carbamimidoylphenoxy compound: This step involves the reaction of 3-aminophenol with cyanamide under acidic conditions to form the carbamimidoyl group.
Cyclohexylmethylation: The 3-carbamimidoylphenoxy compound is then reacted with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to form the cyclohexylmethyl derivative.
Methoxylation: The cyclohexylmethyl derivative is further reacted with methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group.
Formation of benzenecarboximidamide: The methoxylated compound is then reacted with benzenecarboximidamide under basic conditions to form the final product.
Addition of (2S)-2-hydroxypropanoic acid: The final step involves the addition of (2S)-2-hydroxypropanoic acid to the benzenecarboximidamide derivative under acidic conditions to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of efficient catalysts to streamline the synthesis process.
化学反応の分析
Types of Reactions
The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropanoic acid group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamimidoyl group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under basic conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Constituent parts such as phenols, amines, and carboxylic acids.
科学的研究の応用
The compound 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various active sites, modulating the activity of enzymes and receptors involved in biological pathways. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide: Lacks the (2S)-2-hydroxypropanoic acid group.
3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;propanoic acid: Contains a propanoic acid group instead of (2S)-2-hydroxypropanoic acid.
3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;acetic acid: Contains an acetic acid group instead of (2S)-2-hydroxypropanoic acid.
Uniqueness
The presence of the (2S)-2-hydroxypropanoic acid group in 3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid provides unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
81142-50-9 |
|---|---|
分子式 |
C28H40N4O8 |
分子量 |
560.6 g/mol |
IUPAC名 |
3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C22H28N4O2.2C3H6O3/c23-21(24)17-3-1-5-19(11-17)27-13-15-7-9-16(10-8-15)14-28-20-6-2-4-18(12-20)22(25)26;2*1-2(4)3(5)6/h1-6,11-12,15-16H,7-10,13-14H2,(H3,23,24)(H3,25,26);2*2,4H,1H3,(H,5,6)/t;2*2-/m.00/s1 |
InChIキー |
PFCLASWVNRCFJQ-OTECBHTOSA-N |
異性体SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.C1CC(CCC1COC2=CC=CC(=C2)C(=N)N)COC3=CC=CC(=C3)C(=N)N |
正規SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.C1CC(CCC1COC2=CC=CC(=C2)C(=N)N)COC3=CC=CC(=C3)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


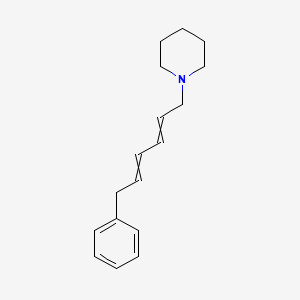

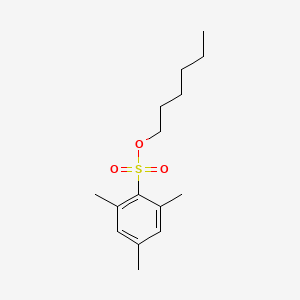
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
